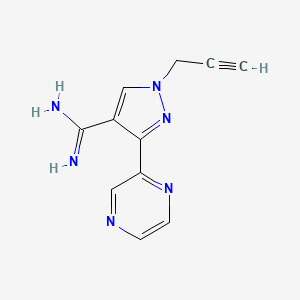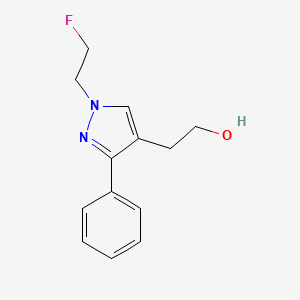
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, commonly referred to as 1-AP-4-TFM, is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H14F3NO and a molecular weight of 187.2 g/mol. 1-AP-4-TFM is a chiral molecule that contains a quaternary ammonium center, which makes it a useful tool for asymmetric synthesis. The compound is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A study by Kobayashi et al. (2011) illustrates the utility of related pyrrolidin-3-yl methanol derivatives in organic synthesis, specifically in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through a reaction with aryl Grignard reagents (Kobayashi et al., 2011). This highlights the compound's potential role in facilitating complex chemical transformations.
Antimicrobial Activity
Ohtake et al. (1997) explored derivatives of pyrrolidin-3-yl methanol for their antibacterial properties, demonstrating potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997). This suggests potential applications in developing new antibacterial agents.
Organocatalysis
Research by Munck et al. (2017) reported on a prolinol derived ligand, showcasing its effectiveness in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017). This demonstrates the compound's relevance in asymmetric synthesis, contributing to the synthesis of chiral molecules.
Material Science and Coordination Chemistry
A study by Kundu et al. (2013) on cadmium(II) carboxylates containing polyamine/Schiff base ligands revealed variations in coordination numbers and molecular and crystalline architectures by changing ligands (Kundu et al., 2013). This research signifies the potential of such compounds in material science, particularly in the design of new materials with specific properties.
Corrosion Inhibition
Ma et al. (2017) investigated triazole derivatives, including a compound structurally similar to "(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol", as corrosion inhibitors for mild steel in acidic medium. The study found significant inhibition efficiency, suggesting applications in protecting metals from corrosion (Ma et al., 2017).
Eigenschaften
IUPAC Name |
[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDDGWHZUFZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




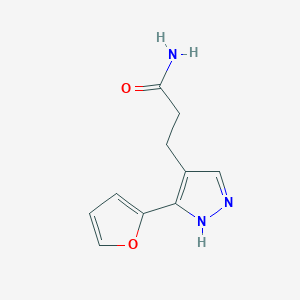
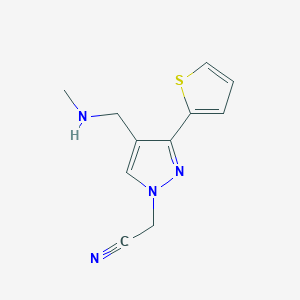



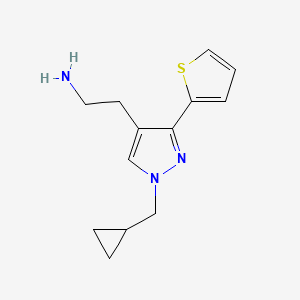
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)

